N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide acts as a potent and selective inhibitor of GABA aminotransferase, an enzyme responsible for the breakdown of GABA, the major inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain and decrease seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide is its potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, its high lipophilicity and low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and lack of selectivity for other enzymes involved in GABA metabolism may limit its therapeutic potential.
Direcciones Futuras
For N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide research include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and less toxic inhibitors of GABA aminotransferase. Additionally, the use of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide as a tool for studying the role of GABA in the brain and its potential as a biomarker for neurological and psychiatric disorders warrants further investigation.
Métodos De Síntesis
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide can be synthesized via a multi-step process starting with 6-methylpyrazin-2-amine. The amine is first protected with a Boc group, followed by cyclization with cyclopropylcarbonyl chloride to form the pyrrolidine ring. The Boc group is then removed, and the resulting amine is coupled with 2-carboxyethyl acrylate to form the final product, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-7-14-8-12(15-9)17-6-2-3-11(17)13(18)16-10-4-5-10/h7-8,10-11H,2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWQAYQQCDHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC2C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.